5-Acetylfurfural

Catalog No.
S14535015
CAS No.
32529-53-6
M.F
C7H6O3
M. Wt
138.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Acetylfurfural

CAS Number

32529-53-6

Product Name

5-Acetylfurfural

IUPAC Name

5-acetylfuran-2-carbaldehyde

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C7H6O3/c1-5(9)7-3-2-6(4-8)10-7/h2-4H,1H3

InChI Key

COGVGDXHVCDEAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C=O

5-Acetylfurfural is a natural product found in Nicotiana tabacum with data available.

5-Acetylfurfural is an organic compound with the molecular formula C₇H₈O₃. It is derived from furfural, a well-known platform chemical obtained from the hydrolysis of lignocellulosic biomass. The compound features a furan ring substituted with an acetyl group at the 5-position, giving it unique properties that are valuable in various chemical applications. Its structure can be represented as follows:

text
O ||C₄H₃ - C - CH₃ | | C C | | H H

5-Acetylfurfural is notable for its role in organic synthesis and as an intermediate in the production of various chemicals. Its functional groups allow it to participate in a range of

, including:

  • Acetylation Reactions: It can be further acetylated to form more complex derivatives.
  • Oxidation: Oxidative reactions can convert 5-acetylfurfural into 5-acetylfuran-2-carboxylic acid, demonstrating its potential as a precursor for carboxylic acids .
  • Condensation Reactions: It can participate in condensation reactions with various nucleophiles due to the electrophilic nature of the carbonyl group.

These reactions highlight its utility in synthesizing other valuable compounds and materials.

Research has indicated that 5-acetylfurfural exhibits biological activity, particularly as an antimicrobial agent. Its structural similarity to other bioactive compounds allows it to interact with biological systems effectively. Studies have suggested that derivatives of 5-acetylfurfural may possess potential therapeutic properties, although further research is necessary to fully elucidate its biological mechanisms and efficacy.

There are several methods for synthesizing 5-acetylfurfural, including:

  • Direct Acetylation of Furfural: This method involves the acetylation of furfural using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or Lewis acids .
  • Dehydration Reactions: Lignocellulosic biomass can be treated under acidic conditions to produce furfural, which can then be acetylated to yield 5-acetylfurfural .
  • Catalytic Processes: Advanced catalytic systems have been developed that facilitate the conversion of carbohydrates into furfural and subsequently into 5-acetylfurfural with high yields.

These methods reflect the compound's accessibility from renewable resources, aligning with green chemistry principles.

5-Acetylfurfural has several applications across different fields:

  • Chemical Intermediates: It serves as a precursor for producing various chemicals, including pharmaceuticals and agrochemicals.
  • Flavoring Agents: Due to its pleasant aroma, it is used in food and fragrance industries.
  • Biomaterials: It has potential applications in developing biodegradable materials and biofuels due to its renewable origins.

These applications underscore its importance as a versatile compound in both industrial and consumer products.

Studies on the interactions of 5-acetylfurfural with other compounds have revealed its potential as a reactive species in various chemical environments. For example, it can form adducts with nucleophiles, which could lead to novel compounds with enhanced properties. Understanding these interactions is crucial for optimizing its use in synthetic chemistry and material science.

Several compounds share structural similarities with 5-acetylfurfural, including:

  • Furfural: A precursor from which 5-acetylfurfural is derived; lacks the acetyl group.
  • 2-Acetylfuran: Similar structure but differs in the position of the acetyl group on the furan ring.
  • 5-Hydroxymethylfurfural: Another derivative of furfural that contains a hydroxymethyl group instead of an acetyl group.

Comparison Table

CompoundStructural FeaturesUnique Properties
5-AcetylfurfuralAcetyl group at C-5Versatile intermediate; flavoring agent
FurfuralAldehyde functional groupUsed primarily as a solvent and reagent
2-AcetylfuranAcetyl group at C-2Potentially useful in organic synthesis
5-HydroxymethylfurfuralHydroxymethyl group at C-5Important platform chemical for biofuels

The uniqueness of 5-acetylfurfural lies in its specific functionalization, allowing it to participate in diverse

Catalytic Acetylation of Furfural Derivatives

Catalytic acetylation represents a cornerstone in the synthesis of 5-acetylfurfural, often utilizing furfural or its derivatives as starting materials. The Vilsmeier-Haack reaction, followed by Wittig olefination, has been successfully adapted for this purpose. For instance, 5-acetoxymethyl-2-vinylfuran—a structurally related compound—was synthesized in 68% yield via a two-step sequence involving Vilsmeier-Haack formylation and Wittig reaction. This approach highlights the potential for modifying furfural’s side chains through electrophilic substitution and subsequent acetylation.

Recent studies have explored heterogeneous catalysts to improve selectivity. For example, phosphomolybdic acid catalysts in biphasic systems facilitate the oxidation of furfural to intermediates like maleic anhydride, which can be further acetylated. Such systems achieve phase equilibrium between aqueous and organic layers, enabling controlled release of reactants and reducing side reactions. A proposed mechanism involves hydrogen abstraction from furfural’s 5-position, forming a radical intermediate that undergoes oxidation and acetylation.

Catalyst SystemReaction ConditionsYield (%)Selectivity (%)
Phosphomolybdic acidBiphasic, 100°C, 6h34.568.6
Au/ZTCO₂, 120°C, 6h89100
Mo–V–OAcetic acid, 20 bar O₂6578

These results underscore the role of catalyst composition and reaction media in optimizing acetylation efficiency.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation provides a direct route to 5-acetylfurfural by introducing an acetyl group to the furan ring. The reaction mechanism involves the formation of an acylium ion (e.g., acetyl chloride activated by Lewis acids like aluminum chloride), which attacks the electron-rich aromatic ring of furfural. The acylium ion’s resonance stabilization prevents rearrangements, ensuring regioselective acetylation at the 5-position.

A critical advancement lies in the use of zeolite-templated carbons (ZTC) as supports for noble metal catalysts. For instance, Au/ZTC catalysts enable aerobic oxidation of furfural to 5-acetylfurfural with 89% conversion and full selectivity under solvent-free conditions. This method circumvents the need for stoichiometric bases, simplifying downstream purification. Additionally, mechanochemical approaches—employing ball milling to induce reactions without solvents—have achieved quantitative conversions in as little as 5 minutes for related furan derivatives.

Biomass-Derived Feedstock Utilization

The shift toward sustainable feedstocks has driven the use of biomass-derived sugars for 5-acetylfurfural synthesis. Hexoses such as fructose and glucose are particularly advantageous due to their abundance and low cost. In one industrial process, glucides are decomposed in hydrochloric acid with a surface-active agent to yield 5-chloromethylfurfural, which is subsequently reduced to 5-methylfurfural. This intermediate can be oxidized and acetylated to produce 5-acetylfurfural.

The BioCentury Research Farm has pioneered large-scale biomass processing, preparing feedstocks like corn stover and switchgrass for catalytic conversion. Their methods include mechanical depithing and torrefaction, which enhance feedstock reactivity by reducing particle size and removing inert components. For example, 100-micron corn stover provided to the U.S. Department of Energy demonstrated improved susceptibility to acetylation reactions.

Solvent-Free Reaction Systems

Solvent-free methodologies align with green chemistry principles by eliminating volatile organic compounds and reducing waste. Mechanochemical synthesis, which uses mechanical force to drive reactions, has been applied to furan derivatives with notable success. In a landmark study, 5-hydroxymethyl-2-furoic acid and 2,5-hydroxymethylfuran were synthesized from 5-hydroxymethylfurfural via solvent-free ball milling, achieving quantitative conversions in 5 minutes. This approach reduced the environmental factor (E factor) by sevenfold compared to traditional methods.

Similarly, palladium-catalyzed hydrogenation of 5-chloromethylfurfural in solvent-free systems yields 5-methylfurfural with high purity, which serves as a precursor for 5-acetylfurfural. The absence of solvents minimizes side reactions and simplifies product isolation, making this method industrially viable.

Hydroxyl-Addition Reaction Dynamics

The hydroxyl radical addition to 5-acetylfurfural proceeds through multiple competitive pathways, each characterized by distinct kinetic parameters and mechanistic features. Quantum chemical investigations using the M06-2X/jun-cc-pVTZ method have revealed that hydroxyl-addition mechanisms dominate over hydrogen-abstraction pathways in the temperature range of 298-400 K [4]. The Rice-Ramsperger-Kassel-Marcus theory combined with master equation methods provides comprehensive insights into the pressure-dependent kinetics of these reactions [4] [5].

The hydroxyl radical can attack different positions on the furan ring, with the C2 and C5 positions being particularly favorable due to the electron density distribution [6] [7]. For furan derivatives, the formation of highly chemically activated adduct radicals R2/R5 occurs rapidly, which can either be stabilized by collision or undergo prompt isomerization by breaking the C2-O/C5-O bonds [6]. The presence of the acetyl group in 5-acetylfurfural significantly influences the stability and reactivity of these intermediates compared to unsubstituted furan.

Master equation calculations indicate that the lack of pressure dependence under moderate conditions results from deep energy wells associated with the hydroxyl-furan adduct formation [8]. The collision broadening factor and the Troe formalism effectively describe the fall-off behavior at various pressures, with the low-pressure and high-pressure limiting rate coefficients following specific temperature dependencies [8].

Temperature Range (K)Rate Constant ExpressionReference
298-400Hydroxyl-addition dominant [4]
890-1388k = 783.39 × T³ exp(1866.7/T) cm³ mol⁻¹ s⁻¹ (furan) [9]
294-668Negative temperature dependence observed [10]

The thermochemical favorability of hydroxyl addition to the alpha-carbon position shows reaction enthalpies of -121.5 kJ mol⁻¹, compared to -52.9 kJ mol⁻¹ for beta-carbon addition [11]. These values indicate the preferential pathway for hydroxyl radical attack on the furan ring system. The formation of ring-retaining radicals leads to the production of 5-hydroxy-2-furanone compounds and epoxide-containing species under atmospheric conditions [6].

Hydrogen-Abstraction Mechanisms in Radical Formation

Hydrogen-abstraction reactions from 5-acetylfurfural occur through multiple pathways, involving both the furan ring and the acetyl side chain. The abstraction from the side chain generally dominates over ring hydrogen abstraction due to the relative bond dissociation energies and steric accessibility [12]. Computational studies reveal that the formation of (2-furanyl)(oxy) methyl radical plus water consistently dominates among the four possible hydrogen-abstraction reactions [4].

The mechanistic pathway for hydrogen abstraction involves the approach of the hydroxyl radical to the target hydrogen atom, formation of a pre-reactive complex, passage through a transition state, and subsequent product formation. The activation energies for these processes vary significantly depending on the specific hydrogen being abstracted. Ring hydrogen abstraction typically requires higher activation energies compared to side-chain abstraction due to the aromatic stabilization of the furan system [13] [14].

Experimental kinetic studies on related furan compounds provide valuable benchmarks for understanding 5-acetylfurfural reactivity. For 2-methylfuran, the rate constant for hydroxyl radical reactions follows k₂ = 8.85 × 10¹³ exp(-2285/T) cm³ mol⁻¹ s⁻¹ over the temperature range 890-1333 K [9]. The presence of the acetyl group in 5-acetylfurfural is expected to modify these kinetic parameters due to electronic and steric effects.

The pressure independence of hydrogen-abstraction reactions contrasts sharply with the pressure dependence observed for hydroxyl-addition pathways [4]. This difference arises from the bimolecular nature of abstraction reactions, which do not involve long-lived intermediate complexes that can undergo collisional stabilization. The temperature dependence of abstraction reactions typically follows Arrhenius behavior with positive activation energies.

Reaction TypePressure DependenceTemperature BehaviorReference
Hydrogen AbstractionIndependentPositive activation energy [4]
Hydroxyl AdditionSignificantNegative temperature dependence [4]
Ring vs Side ChainSide chain favoredLower activation barriers [12]

Transition State Analysis of Key Intermediate Species

The transition state structures for 5-acetylfurfural reactions with hydroxyl radicals exhibit complex geometrical arrangements that reflect the interplay between electronic effects and steric constraints. Density functional theory calculations using high-level basis sets provide detailed insights into the energetics and structural parameters of these critical points along the reaction coordinate [15] [16]. The transition states for hydroxyl addition to different carbon positions show distinct energy barriers and geometric features.

For the hydroxyl-addition pathway, the transition state involves partial bond formation between the hydroxyl oxygen and the furan carbon, accompanied by rehybridization of the carbon center from sp² to sp³ [17]. The presence of the acetyl substituent introduces additional electronic effects through resonance and inductive interactions, modifying the transition state energies compared to unsubstituted furan. The Rice-Ramsperger-Kassel-Marcus analysis reveals that INT1 and INT4 represent the main intermediate species under low-temperature conditions [4].

The formation of ring-opening intermediates proceeds through transition states characterized by C-O bond elongation and concurrent structural rearrangement. These processes involve significant activation barriers that depend on the degree of aromatic character retained in the transition state [18]. The calculated activation volumes for furan cycloaddition reactions show more negative values compared to thiophene analogs, indicating greater pressure sensitivity [19] [20].

Computational investigations using the M06-2X functional with jun-cc-pVTZ basis sets reveal that the potential energy surfaces contain multiple stationary points corresponding to different reaction channels [4]. The connectivity between these stationary points determines the overall reaction mechanism and product distribution. Intrinsic reaction coordinate calculations confirm the proper connection between transition states and their corresponding reactants and products.

Intermediate SpeciesFormation PathwayStabilityReference
INT1Hydroxyl addition C2Major at low T [4]
INT4Hydroxyl addition C5Major at low T [4]
Ring-opened intermediatesC-O bond cleavageTemperature dependent [6]

The vibrational frequencies calculated for transition state structures provide essential information for kinetic modeling using transition state theory [17]. The presence of imaginary frequencies confirms the nature of these stationary points as first-order saddle points on the potential energy surface. The magnitude and direction of these imaginary modes reveal the primary motion leading from reactants to products.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

138.031694049 g/mol

Monoisotopic Mass

138.031694049 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types